molecular formula C20H22ClN3O6 B5152206 1-(4-chlorobenzyl)-4-(4-nitrobenzyl)piperazine oxalate

1-(4-chlorobenzyl)-4-(4-nitrobenzyl)piperazine oxalate

货号 B5152206
分子量: 435.9 g/mol
InChI 键: JWFDDXWQEVLTMP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(4-chlorobenzyl)-4-(4-nitrobenzyl)piperazine oxalate, commonly known as CNB-001, is a novel compound that has been of great interest to the scientific community due to its potential therapeutic effects. This compound has been found to have a wide range of biochemical and physiological effects that make it a promising candidate for the treatment of various diseases. In

作用机制

The mechanism of action of CNB-001 is not fully understood, but it is believed to act through a variety of pathways. CNB-001 has been found to inhibit the activity of enzymes that are involved in the production of reactive oxygen species, which are known to contribute to neurodegeneration and inflammation. It has also been found to activate certain signaling pathways that are involved in cell survival and growth.
Biochemical and Physiological Effects
CNB-001 has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and apoptosis in various cell types. CNB-001 has also been found to improve cognitive function and memory in animal models of Alzheimer's disease and stroke. In addition, CNB-001 has been found to have analgesic effects in animal models of pain.

实验室实验的优点和局限性

One of the major advantages of CNB-001 for lab experiments is its high solubility in water and ethanol, which makes it easy to administer to animal models. CNB-001 has also been found to have low toxicity and good bioavailability, which makes it a safe and effective compound for use in animal studies. However, one of the limitations of CNB-001 is its relatively high cost compared to other compounds that are used in research.

未来方向

There are several future directions for the research on CNB-001. One area of interest is the potential use of CNB-001 in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Further studies are needed to determine the optimal dosage and administration route for CNB-001 in these conditions. Another area of interest is the potential use of CNB-001 as an analgesic. Future studies are needed to determine the efficacy of CNB-001 in animal models of pain and to investigate its mechanism of action. Finally, further studies are needed to investigate the potential use of CNB-001 in the treatment of cancer.

合成方法

The synthesis of CNB-001 involves the reaction of 1-(4-chlorobenzyl)-4-(4-nitrobenzyl)piperazine with oxalic acid in the presence of a catalyst. The resulting compound is a white crystalline powder that is soluble in water and ethanol. The synthesis method of CNB-001 has been extensively studied and optimized to ensure high yields and purity.

科学研究应用

CNB-001 has been the subject of numerous scientific studies due to its potential therapeutic effects. It has been found to have neuroprotective, anti-inflammatory, and antioxidant properties, making it a promising candidate for the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and stroke. CNB-001 has also been studied for its potential use in the treatment of cancer and as an analgesic.

属性

IUPAC Name

1-[(4-chlorophenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O2.C2H2O4/c19-17-5-1-15(2-6-17)13-20-9-11-21(12-10-20)14-16-3-7-18(8-4-16)22(23)24;3-1(4)2(5)6/h1-8H,9-14H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWFDDXWQEVLTMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)[N+](=O)[O-])CC3=CC=C(C=C3)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Chlorophenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine;oxalic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。